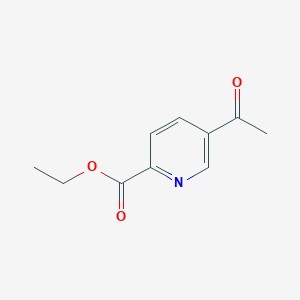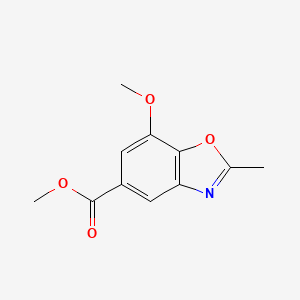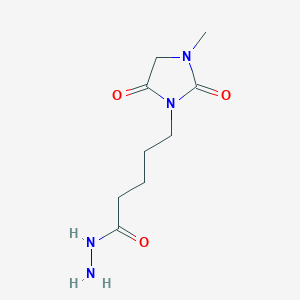![molecular formula C10H13Cl2N3S B1392806 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1308650-39-6](/img/structure/B1392806.png)
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
説明
This compound, also known by its CAS Number 1308650-39-6, is a chemical with a molecular weight of 278.2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[4-(2-pyridinyl)-1,3-thiazol-2-yl]ethanamine dihydrochloride . Its InChI code is 1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 278.2 .科学的研究の応用
Tautomerism and Electron Distribution
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has identified six competitive isomeric structures within a relative energy difference of about 4 kcal/mol. These structures demonstrate a competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen, leading to electron-donating properties in certain structures (Bhatia, Malkhede, & Bharatam, 2013).
Protonation Sites and Hydrogen Bonding
This compound has been studied for its crystal structures showing different sites of protonation and distinct hydrogen bonding patterns. These structural characteristics are crucial for understanding its interaction in various chemical environments (Böck et al., 2021).
Structural Characterization and Polymorphism
Polymorphic forms of compounds related to 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride have been characterized. This includes the study of different molecular conformations and intermolecular hydrogen bonding patterns, providing insights into the compound's versatility in crystal formation (Böck et al., 2020).
Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial activity. This application is significant in the field of medical chemistry, where new antibacterial and antifungal agents are constantly in demand (Abdelhamid et al., 2010).
Synthesis Techniques
Advances in synthetic techniques, including microwave-assisted synthesis and metal-free approaches, have been applied to this compound and its derivatives. These methods offer efficient pathways for producing biologically potent molecules (Mariappan et al., 2016).
Application in Corrosion Inhibition
Thiazole derivatives, closely related to 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride, have been investigated for their potential as corrosion inhibitors for iron. This application is crucial in industrial contexts where corrosion can be a significant issue (Kaya et al., 2016).
Asymmetric Synthesis Catalysis
This compound has been involved in studies related to asymmetric synthesis, where it acts as a ligand in catalytic systems. This application is essential in the field of synthetic organic chemistry (Nyamato et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNAOIYTIWTUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)


![{4-[3-(Morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1392727.png)
![1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392730.png)


![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)



![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)
